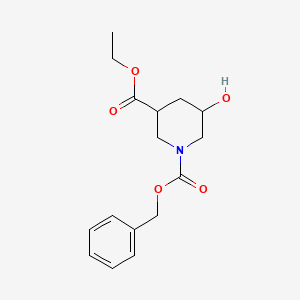

Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate

描述

Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate (CAS: 1095010-49-3) is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group at the 1-position, a hydroxyl group at the 5-position, and an ethyl ester at the 3-position. It is widely utilized in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules and heterocyclic scaffolds . With a purity of ≥95%, it is commercially available for academic and industrial applications, including drug discovery and organic synthesis . The compound’s structure enables selective deprotection of the Cbz group via hydrogenolysis, making it valuable in multistep synthetic pathways.

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-21-15(19)13-8-14(18)10-17(9-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHWQJOSWSDMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693905 | |

| Record name | 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-49-3 | |

| Record name | 3-Ethyl 1-(phenylmethyl) 5-hydroxy-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Synthesis via Cyclization of N-Substituted Amino Acids

Based on patent CN105130879B, a typical route involves:

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Starting from N-Cbz-3-piperidinecarboxylic acid | Dissolved in methanol, heated at 40-50°C | Formation of carboxylate intermediate |

| 2 | Esterification to ethyl ester | Ethanol, acid catalysis, reflux | High purity ethyl ester |

| 3 | Hydroxylation at 5-position | Regioselective hydroxylation using oxidants or hydroxylating agents | Achieved via controlled oxidation or enzymatic methods |

| 4 | Protection/deprotection steps | Use of Boc or other protecting groups if necessary | Ensures regioselectivity |

This route emphasizes the initial formation of the piperidine ring via cyclization of amino acids, followed by functionalization.

Method B: Multi-step Synthesis Involving Protection and Functionalization

From patent CN108239089B and literature, a comprehensive synthesis involves:

- Step 1: Synthesis of N-Cbz-3-piperidinecarboxylic acid via amide formation.

- Step 2: Conversion to the corresponding amide derivatives with R-phenylethylamine for stereoselectivity.

- Step 3: Esterification of the carboxylic acid to form the ethyl ester.

- Step 4: Regioselective hydroxylation at the 5-position using oxidizing agents such as m-CPBA or via enzymatic hydroxylation.

- Step 5: Protection of the hydroxyl group if necessary, followed by deprotection post-functionalization.

- Step 6: Final purification and characterization.

This approach benefits from high regioselectivity and stereocontrol, especially when employing chiral starting materials or chiral catalysts.

Key Reactions and Conditions

| Reaction Type | Typical Reagents | Conditions | Purpose |

|---|---|---|---|

| Amide formation | Carboxylic acids, amines, coupling agents (e.g., EDC, DCC) | Room temperature to mild heating | To form the piperidine core |

| Esterification | Ethanol, acid catalyst | Reflux | To introduce the ethyl ester |

| Hydroxylation | Oxidants like m-CPBA or enzymatic systems | Controlled temperature, often 0-25°C | To introduce hydroxyl at 5-position |

| Protection/Deprotection | Cbz, Boc groups | Standard conditions for carbamate groups | To control reactivity and regioselectivity |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| A | N-Cbz-3-piperidinecarboxylic acid | Cyclization, hydroxylation | 65-75 | Fewer steps, regioselective | Requires chiral control |

| B | Amino acids derivatives | Amide coupling, esterification, hydroxylation | 60-70 | High stereocontrol | Multi-step, longer synthesis |

Research Findings and Optimization

Research indicates that regioselective hydroxylation can be optimized via enzymatic catalysis, which provides high selectivity and milder conditions. Additionally, protecting groups such as Cbz are stable under various conditions, facilitating multi-step syntheses.

Recent advances suggest that employing chiral catalysts during amide formation or hydroxylation can enhance stereoselectivity, crucial for biological activity.

Notes on Environmental and Operational Considerations

- Use of green oxidants and solvents (e.g., ethanol, ethyl acetate) reduces environmental impact.

- Microwave-assisted synthesis can shorten reaction times.

- Purification via chromatography or crystallization enhances product purity.

化学反应分析

Types of Reactions

Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features allow it to interact with biological targets effectively, making it valuable in drug development.

Organic Synthesis

This compound acts as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds. Its versatility in chemical reactions is attributed to the presence of both hydroxyl and carboxylate functional groups, which can engage in hydrogen bonding and electrostatic interactions.

Biological Studies

Research has focused on the biological activity of derivatives of this compound, particularly their potential as enzyme inhibitors or receptor modulators. Studies indicate that these derivatives may exhibit significant inhibition against enzymes involved in inflammatory pathways, such as lipoxygenase.

Research Findings

Recent studies have highlighted various aspects of this compound:

- Inhibition Studies : Derivatives have shown significant inhibition against enzymes involved in inflammatory pathways.

- Pharmacological Potential : These derivatives have demonstrated promise in modulating neurotransmitter systems related to dopamine and norepinephrine transporters.

- Synthesis and Characterization : Efficient synthetic routes have been developed to produce this compound, facilitating further exploration of its biological properties.

Study on GABA System Interaction

A notable study demonstrated that derivatives of piperidine carboxylic acids, including this compound, exhibited significant activity on the GABA neurotransmitter system. This suggests potential therapeutic applications in psychiatric disorders where GABAergic dysfunction is implicated.

Antibacterial Activity

Another research effort focused on synthesizing derivatives that displayed antibacterial properties against resistant strains. This emphasizes the compound's relevance in developing new antibiotics, showcasing its potential beyond central nervous system applications.

作用机制

The mechanism of action of Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Ethyl vs. Methyl Esters

A key structural variant is Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate (CAS: BD174012, C₁₅H₁₉NO₅) . Ethyl esters generally exhibit higher lipid permeability, which may enhance bioavailability in drug delivery systems compared to methyl esters.

Cbz vs. Boc Protecting Groups

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate (CAS: 1095010-47-1) replaces the Cbz group with a tert-butoxycarbonyl (Boc) group . Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires catalytic hydrogenation. This distinction makes Boc derivatives preferable in acid-tolerant synthetic routes, while Cbz is favored in hydrogenation-compatible environments.

Hydrochloride Salt Formation

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (MDL: MFCD14585010) lacks the Cbz group and exists as a hydrochloride salt . The absence of the Cbz group simplifies the structure but reduces stability under basic conditions. The hydrochloride salt enhances aqueous solubility, which is critical for in vitro assays or formulation development.

Complex Piperidine Derivatives

- AZJ Ligand (C₂₃H₂₆N₄O₅S): This pyridine-piperidine hybrid features a benzylsulfonylcarbamoyl group and cyano substituent . Its increased molecular complexity and sulfur atom introduce unique steric and electronic effects, broadening applications in protein-ligand interaction studies.

- Such derivatives are often explored in kinase inhibitor development.

Data Table: Key Structural and Functional Comparisons

Research Implications and Trends

- Protecting Group Strategy : The choice between Cbz and Boc depends on reaction conditions. Cbz’s stability under basic conditions suits iterative syntheses, while Boc’s acid sensitivity enables orthogonal deprotection .

- Ester Group Effects : Ethyl esters enhance membrane permeability, whereas methyl esters improve water solubility, guiding their use in pharmacokinetic vs. formulation stages .

- Salt Forms : Hydrochloride salts (e.g., ) are pivotal in preclinical studies requiring aqueous compatibility, though they may limit organic-phase reactions.

生物活性

Ethyl 1-Cbz-5-hydroxypiperidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, summarizing various research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by its unique structural features, including a carbobenzyloxy (Cbz) group and a hydroxypiperidine moiety. These functional groups contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can significantly influence the activity of target molecules.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system. Its derivatives have been studied for their potential as enzyme inhibitors and receptor modulators, particularly in relation to neurotransmitter systems.

Enzyme Inhibition

Research indicates that compounds with similar piperidine scaffolds exhibit significant enzyme inhibitory activities. For instance, derivatives have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, suggesting a role in modulating GABAergic signaling pathways .

Comparative Analysis with Similar Compounds

A comparison table highlighting this compound against other related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1-Benzyl-5-Hydroxypiperidine-3-carboxylate | C₁₆H₂₁NO₅ | Contains a benzyl group instead of a carbobenzyloxy group |

| N-Boc-5-Hydroxypiperidine | C₉H₁₅NO₂ | Uses tert-butyloxycarbonyl as a protecting group |

| 1-Benzyl 3-Ethyl 5-Hydroxy-1,3-piperidinedicarboxylate | C₁₈H₂₃N₁O₅ | Dicarboxylic acid derivative with additional carboxylic functionality |

The presence of the Cbz group in this compound distinguishes it from other derivatives, potentially affecting its reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of piperidine derivatives, including this compound. For instance:

- Inhibition Studies : Research has demonstrated that compounds derived from piperidine exhibit varying degrees of inhibition against GAT1 (GABA transporter), with some showing potent inhibitory effects compared to established drugs like tiagabine .

- Cytotoxicity Assessments : In vitro studies have indicated that certain piperidine derivatives display cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications on the piperidine ring can significantly influence biological activity, emphasizing the importance of structural features in drug design .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate, and what critical parameters must be controlled during synthesis?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, the Cbz (carbobenzyloxy) group is introduced via carbamate formation under basic conditions. Critical parameters include reaction temperature (maintained at 0–5°C during coupling to avoid racemization ), stoichiometric control of reagents, and anhydrous conditions to prevent hydrolysis. Post-synthesis, purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. The compound is sensitive to moisture and thermal degradation; pre-dried solvents (e.g., molecular sieves for DCM) are advised during handling. Stability studies suggest decomposition occurs above 40°C, so avoid prolonged exposure to ambient temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and Cbz-protection. Key signals include the Cbz aromatic protons (δ 7.2–7.4 ppm) and ester carbonyl (δ ~170 ppm) .

- HRMS : High-resolution mass spectrometry (e.g., Q Exactive Orbitrap) validates molecular weight (e.g., [M+H] at m/z 322.1652 for CHNO) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% at 254 nm) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. For example, CRC data for similar piperidine esters show solubility in ethanol increases by 30% when heated to 50°C .

Q. What strategies optimize stereochemical control during synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during hydroxyl group functionalization to induce enantioselectivity .

- Protecting Groups : Temporary silyl protection (e.g., TBSCl) of the hydroxyl group prevents racemization during esterification .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) can separate enantiomers with >90% ee .

Q. What challenges arise when scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling (e.g., –10°C) during Cbz protection to mitigate thermal runaway .

- Purification : Switch from column chromatography to fractional crystallization (solvent: heptane/ethyl acetate) for cost-effective bulk purification .

- Yield Variability : Pilot-scale reactions may show lower yields due to mixing inefficiencies; optimize agitation speed (≥500 rpm) and reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。